4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine
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Overview
Description
4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H11N5. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for a few hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is treated with water to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like primary amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include azo compounds, hydrazones, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which have applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine
- 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine
- 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine
Uniqueness
4-Hydrazinyl-6-methyl-2-(pyridin-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of specialized ligands and pharmaceutical agents .
Properties
CAS No. |
61310-34-7 |
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Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H11N5/c1-7-6-9(15-11)14-10(13-7)8-2-4-12-5-3-8/h2-6H,11H2,1H3,(H,13,14,15) |
InChI Key |
VIHXWWJJHFGFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=NC=C2)NN |
Origin of Product |
United States |
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